Chloroheptafluorocyclobutane
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Overview
Description
Chloroheptafluorocyclobutane is a halogenated cyclobutane compound with the molecular formula C4ClF7 . It is characterized by its unique structure, which includes one chlorine atom and seven fluorine atoms attached to a cyclobutane ring. This compound is known for its high stability and low reactivity, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroheptafluorocyclobutane can be synthesized through the halogenation of cyclobutane derivatives. One common method involves the reaction of tetrafluoroethylene with chlorine and fluorine gases under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale halogenation reactors. The process involves the continuous feed of cyclobutane, chlorine, and fluorine gases into the reactor, where they undergo a series of controlled reactions. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Chloroheptafluorocyclobutane primarily undergoes substitution reactions due to the presence of halogen atoms. It can react with nucleophiles, leading to the replacement of chlorine or fluorine atoms with other functional groups .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace halogen atoms with hydroxyl groups.
Major Products: The major products formed from these reactions include partially fluorinated cyclobutanes and other halogenated derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chloroheptafluorocyclobutane has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism by which chloroheptafluorocyclobutane exerts its effects is primarily through its interactions with other molecules. Its high electronegativity and stability allow it to form strong bonds with various substrates, making it an effective reagent in chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Chlorofluorocarbons (CFCs): These compounds, such as trichlorofluoromethane (CFC-11) and dichlorodifluoromethane (CFC-12), share similar halogenation patterns but differ in their molecular structures and applications.
Hydrochlorofluorocarbons (HCFCs): Compounds like chlorodifluoromethane (HCFC-22) are similar in their halogen content but have different stability and reactivity profiles.
Uniqueness: Chloroheptafluorocyclobutane is unique due to its specific arrangement of chlorine and fluorine atoms on a cyclobutane ring, which imparts distinct chemical properties and reactivity compared to other halogenated compounds .
Properties
CAS No. |
377-41-3 |
---|---|
Molecular Formula |
C4ClF7 |
Molecular Weight |
216.48 g/mol |
IUPAC Name |
1-chloro-1,2,2,3,3,4,4-heptafluorocyclobutane |
InChI |
InChI=1S/C4ClF7/c5-1(6)2(7,8)4(11,12)3(1,9)10 |
InChI Key |
KPEMHIJREABZQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C1(F)F)(F)Cl)(F)F)(F)F |
Origin of Product |
United States |
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